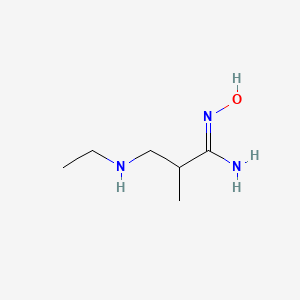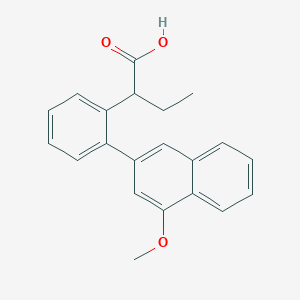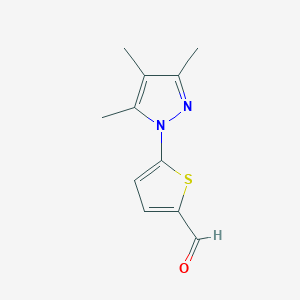
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is an organic compound with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol This compound features a pyrazole ring substituted with a trimethyl group and a thiophene ring substituted with a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethylpyrazole with thiophene-2-carbaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Electrophilic reagents such as bromine (Br2) or nucleophilic reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with desired properties.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but lacks the trimethyl substitution on the pyrazole ring.
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde: Contains a methoxyphenyl group instead of the pyrazole ring.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
Uniqueness
5-(Trimethyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of both the trimethyl-substituted pyrazole ring and the thiophene-2-carbaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H12N2OS |
|---|---|
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
5-(3,4,5-trimethylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-7-8(2)12-13(9(7)3)11-5-4-10(6-14)15-11/h4-6H,1-3H3 |
Clave InChI |
PKLSXDOAXUJTHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C2=CC=C(S2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)
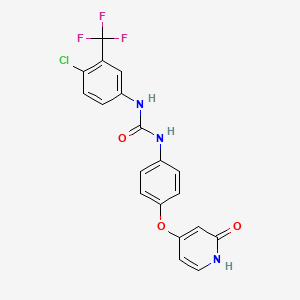
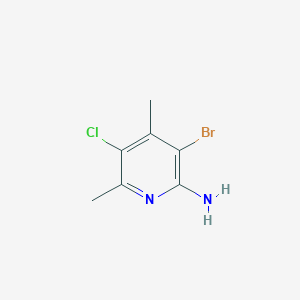
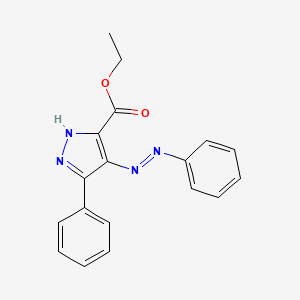
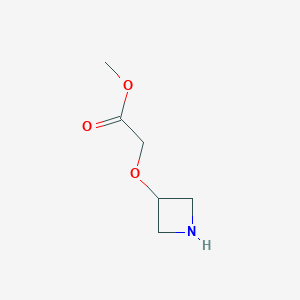
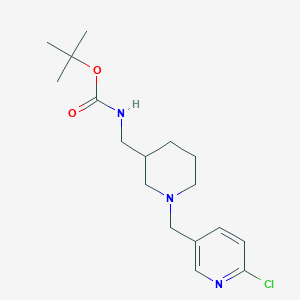
amine](/img/structure/B13078807.png)
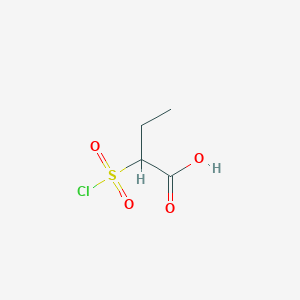
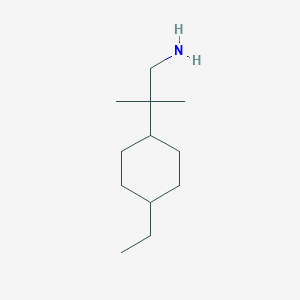
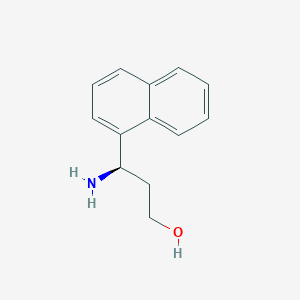
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
